

# An In-depth Technical Guide to the Kinase Selectivity Profile of Quizartinib (AC220)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Flt3-IN-3*

Cat. No.: *B2587500*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of quizartinib (also known as AC220), a potent and highly selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. Quizartinib has been extensively studied for its therapeutic potential in acute myeloid leukemia (AML), particularly in patients with FLT3 mutations.<sup>[1]</sup> This document details its binding affinities, inhibitory concentrations, the experimental methodologies used for these determinations, and the key signaling pathways it modulates.

## Kinase Selectivity Profile of Quizartinib

Quizartinib is distinguished by its high affinity and selectivity for FLT3.<sup>[2]</sup> Its selectivity has been profiled against large panels of kinases, demonstrating a narrow spectrum of activity, which is a desirable characteristic for minimizing off-target effects.<sup>[3]</sup>

Table 1: Biochemical Binding Affinity of Quizartinib and its Active Metabolite (AC886) Against Selected Kinases

| Kinase         | Quizartinib (Kd, nM) | AC886 (Kd, nM) |
|----------------|----------------------|----------------|
| FLT3           | 3.3                  | 1.1            |
| KIT            | <10                  | <1             |
| PDGFR $\alpha$ | >10                  | >10            |
| PDGFR $\beta$  | >10                  | >10            |
| RET            | >10                  | >10            |
| CSF1R          | >10                  | >10            |
| FLT1           | >100                 | >100           |
| FLT4           | >100                 | >100           |
| DDR1           | >100                 | >100           |
| VEGFR2         | >100                 | >100           |

Data compiled from a KINOMEscan assay against 404 non-mutant kinases.[3][4] Only a selection of closely related kinases is shown for comparison.

Table 2: Cellular Inhibitory Activity of Quizartinib

| Assay Target                       | Cell Line | Assay Type     | IC50 (nM) |
|------------------------------------|-----------|----------------|-----------|
| FLT3-ITD Autophosphorylation       | MV4-11    | Cellular Assay | 1.1       |
| Wild-Type FLT3 Autophosphorylation | RS4;11    | Cellular Assay | 4.2       |
| FLT3-ITD Dependent Cell Viability  | MV4-11    | Cell Viability | 0.40      |
| FLT3-ITD Dependent Cell Viability  | MOLM-13   | Cell Viability | 0.89      |
| FLT3-ITD Dependent Cell Viability  | MOLM-14   | Cell Viability | 0.73      |

IC<sub>50</sub> values represent the concentration of quizartinib required to inhibit 50% of the target's activity or cell viability.[2][3][5]

## Experimental Protocols

The following section details the methodologies employed to characterize the kinase selectivity and cellular activity of quizartinib.

### 1. KINOMEscan™ Binding Affinity Assay

This competition binding assay is utilized to determine the dissociation constants (K<sub>d</sub>) of a test compound against a large panel of kinases.

- Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured by quantitative PCR of a DNA tag conjugated to the kinase.
- Methodology:
  - A panel of human kinases is expressed as fusions with a proprietary DNA tag.
  - The kinases are incubated with the immobilized ligand and a range of concentrations of the test compound (quizartinib).
  - After an incubation period, the unbound kinase is washed away.
  - The amount of kinase remaining bound to the solid support is quantified using qPCR.
  - The K<sub>d</sub> values are calculated based on the displacement of the tagged kinase by the test compound.[3][4]

### 2. Cellular FLT3 Autophosphorylation Assay

This assay quantifies the ability of quizartinib to inhibit the autophosphorylation of FLT3 in a cellular context.

- Cell Lines:

- MV4-11: A human AML cell line with a homozygous FLT3 internal tandem duplication (FLT3-ITD) mutation, leading to constitutive activation of the kinase.[5]
- RS4;11: A human B-cell precursor leukemia cell line expressing wild-type FLT3.[5]
- Methodology:
  - Cells are cultured overnight in a low-serum medium (e.g., 0.5% FBS).[4]
  - Cells are seeded in 96-well plates and incubated with various concentrations of quizartinib for 2 hours at 37°C.[5]
  - For wild-type FLT3, autophosphorylation is induced by adding FLT3 ligand (100 ng/mL) for 15 minutes. This step is not necessary for the constitutively active FLT3-ITD mutant.[4]
  - Cells are lysed, and the lysates are transferred to 96-well plates pre-coated with a capture antibody for total FLT3.
  - Phosphorylated FLT3 is detected using an anti-phosphotyrosine antibody, followed by a secondary antibody conjugated to a reporter (e.g., SULFO-TAG for electrochemiluminescence detection).[4]
  - Total FLT3 levels are measured in parallel using a biotinylated anti-FLT3 antibody.
  - The IC<sub>50</sub> value is determined by plotting the ratio of phosphorylated FLT3 to total FLT3 against the inhibitor concentration.

### 3. Cell Viability Assay

These assays determine the effect of quizartinib on the proliferation and viability of AML cell lines that are dependent on FLT3 signaling.

- Principle: Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active, viable cells.[3]
- Methodology:

- AML cells (e.g., MV4-11, MOLM-13, MOLM-14) are seeded in 96-well plates in a low-serum medium.[\[3\]](#)
- Cells are treated with a range of quizartinib concentrations (e.g., 0.153 to 10,000 nM) and incubated for 72 hours.[\[3\]\[6\]](#)
- The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
- Luminescence is measured using a plate reader.
- The IC<sub>50</sub> value is calculated by plotting the luminescence signal against the inhibitor concentration.

## Visualizations: Signaling Pathways and Workflows

### FLT3 Signaling Pathway Inhibition by Quizartinib

Mutations in FLT3 lead to its constitutive activation, which in turn activates several downstream signaling pathways crucial for cell proliferation and survival, including the RAS/MEK/ERK and PI3K/AKT pathways.[\[7\]](#) Quizartinib inhibits the initial autophosphorylation of FLT3, thereby blocking these downstream signals.[\[3\]](#)



[Click to download full resolution via product page](#)

Caption: Inhibition of the constitutively active FLT3-ITD receptor by Quizartinib.

## Experimental Workflow: Cellular FLT3 Autophosphorylation Assay

The following diagram illustrates the key steps in determining the IC<sub>50</sub> of quizartinib for FLT3 autophosphorylation in a cellular context.



[Click to download full resolution via product page](#)

Caption: Workflow for measuring inhibition of FLT3 autophosphorylation.

## Experimental Workflow: Cell Viability Assay

This diagram outlines the process for assessing the impact of quizartinib on the viability of FLT3-dependent AML cells.



[Click to download full resolution via product page](#)

Caption: Workflow for determining cell viability IC50.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. FLT3 inhibitor quizartinib (AC220) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib (AC220) | FLT3 inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Kinase Selectivity Profile of Quizartinib (AC220)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2587500#flt3-in-3-kinase-selectivity-profile]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)